4-氨基-2-异丙基苯酚

描述

The compound 4-Amino-2-isopropylphenol is a derivative of phenol, which is a class of compounds known for their aromatic nature and the presence of a hydroxyl group attached to a benzene ring. Although the provided papers do not directly discuss 4-Amino-2-isopropylphenol, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 4-Amino-2-isopropylphenol.

Synthesis Analysis

The synthesis of compounds related to 4-Amino-2-isopropylphenol involves various strategies. For instance, the synthesis of 4-Methyl-2-prenylphenol from para-cresol and prenol under heterogeneous catalysis conditions suggests that similar methods could potentially be applied to synthesize 4-Amino-2-isopropylphenol by substituting the appropriate starting materials and conditions . Additionally, the synthesis of structural isomers of β2 agonists, which include an amino group and a dichlorophenyl group, indicates that halogenation and amination are viable steps in the synthesis of aromatic compounds with specific substituents .

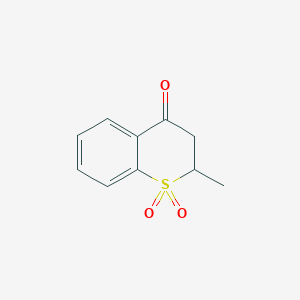

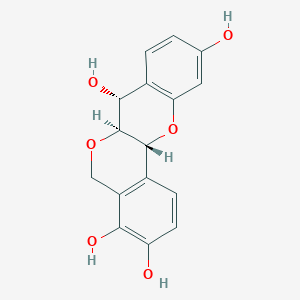

Molecular Structure Analysis

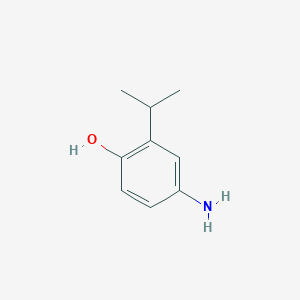

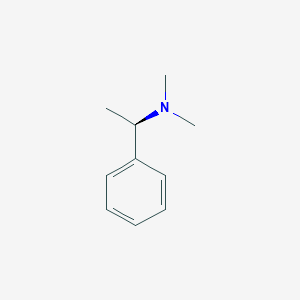

The molecular structure of 4-Amino-2-isopropylphenol would consist of an aromatic ring with an amino group (NH2) and an isopropyl group (CH(CH3)2) as substituents. The presence of these groups would influence the electron distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. The studies on similar compounds, such as 4-aminothiophenol, show that the amino group can participate in surface reactions, which could be relevant for the surface chemistry of 4-Amino-2-isopropylphenol as well .

Chemical Reactions Analysis

The chemical reactions of compounds similar to 4-Amino-2-isopropylphenol involve interactions between amino groups and other functional groups. For example, 4-aminothiophenol reacts with crosslinkers to form maleimide-pendant surfaces or heterogeneous surfaces with maleimide and succinimidyl ester . This suggests that the amino group in 4-Amino-2-isopropylphenol could also engage in reactions with electrophilic reagents, potentially leading to the formation of various derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-isopropylphenol would be influenced by its functional groups. The amino group is typically a site for hydrogen bonding, which could affect the compound's solubility and boiling point. The isopropyl group would contribute to the hydrophobic character of the molecule. The antioxidant properties of aminomethyl derivatives of 4-Methyl-2-prenylphenol suggest that the amino group can confer radical-scavenging activity, which might also be true for 4-Amino-2-isopropylphenol . The pharmacokinetic study of related compounds indicates that the presence of certain substituents, such as halogen atoms, can prevent rapid metabolic inactivation, which could be relevant for the stability and lifetime of 4-Amino-2-isopropylphenol in biological systems .

科学研究应用

染料和铜的去除

用 4-氨基苯硫酚和 3-氨基丙基三乙氧基硅烷对氧化石墨烯进行功能化处理,已显示出对亚甲蓝和铜的吸附效率更高,这表明在环境修复中具有潜在应用。与原始氧化石墨烯相比,改性氧化石墨烯表现出更高的吸附能力,表明其在从水源中去除这些污染物方面是有效的 (陈、张、杨和王,2016)。

水溶液中的氧化

对 4-异丙基苯酚在水溶液中的氧化研究突出了其在模拟有机化合物氧化过程中的作用。氧化产生了不寻常的产物,包括二聚和低聚产物,这对于理解在类似条件下天然类黄酮的行为非常重要 (Zenkevich 和 Pushkareva,2018)。

声化学降解

对 4-异丙基苯酚的声化学降解的研究,尤其是在低浓度下,探讨了它与不同基质的相互作用。碳酸氢根离子和蔗糖的存在影响降解速率,提供了对该化合物在各种环境背景下的行为的见解 (Chiha、Hamdaoui、Baup、Gondrexon 和 Pétrier,2010)。

抗疟疾评价

在医学领域,合成了 4-异丙基苯酚的衍生物异丙基[(4-氯苯基)氨基]亚氨基甲基氨基甲酰亚胺,并对其抗疟疾特性进行了评估。该研究将其对恶性疟原虫的活性与其氮同系物氯胍进行了比较,揭示了潜在的药物应用 (Warner、Lynch、Meszoely 和 Dykstra,1977)。

聚合物合成催化剂

一项关于 2,6-二甲基苯酚聚合催化剂体系的研究使用了芳香胺配体,包括 4-氨基吡啶。这项研究有助于开发用于聚合物合成的更有效的催化剂体系,在材料科学和工程学中具有潜在应用 (Kim、Shin、Kim、Kim 和 Kim,2018)。

安全和危害

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 4-Amino-2-isopropylphenol may also interact with various biological targets.

Mode of Action

The exact mode of action of 4-Amino-2-isopropylphenol is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other phenolic compounds, it could potentially act as a monoamine oxidase inhibitor . Monoamine oxidases are involved in the oxidative deamination of different amines and neurotransmitters, and their inhibition can lead to an increase in the levels of these neurotransmitters, which can have various therapeutic effects .

Biochemical Pathways

For instance, they might interfere with the metabolism of amines and neurotransmitters if they indeed act as monoamine oxidase inhibitors .

Result of Action

If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of various neurotransmitters in the brain, leading to changes in mood and behavior .

属性

IUPAC Name |

4-amino-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPRBVYPJQMBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-isopropylphenol | |

CAS RN |

16750-66-6 | |

| Record name | 4-amino-2-isopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)

![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)